molecular formula C6H10F3NO3 B1391440 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate CAS No. 1209447-22-2

2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate

Cat. No.: B1391440
CAS No.: 1209447-22-2
M. Wt: 201.14 g/mol
InChI Key: WJYWLIYZVZAXMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(2-methoxyethyl)carbamic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability. The methoxyethyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2-hydroxyethyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2-ethoxyethyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2-aminomethyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate is unique due to the presence of both trifluoroethyl and methoxyethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3/c1-12-3-2-10-5(11)13-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWLIYZVZAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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